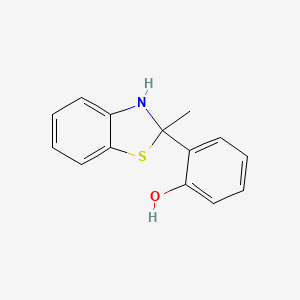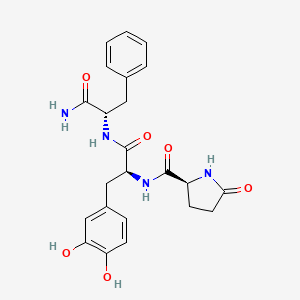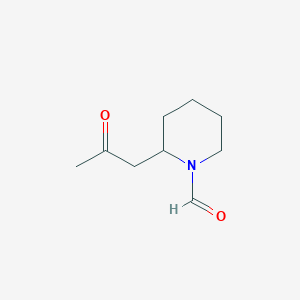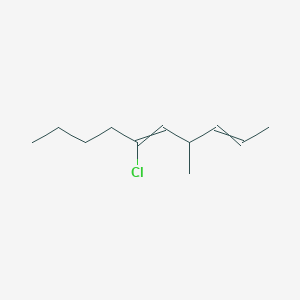
6-Chloro-4-methyldeca-2,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-methyldeca-2,5-diene is an organic compound characterized by the presence of a chlorine atom and a methyl group attached to a deca-diene structure. This compound is part of the conjugated diene family, which is known for its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyldeca-2,5-diene can be achieved through various methods, including:
Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halide (HX) from an allylic halide using a strong base.
Dehydration of Alcohols: This method involves the removal of water from alcohols under acidic conditions.
Industrial Production Methods
Industrial production of conjugated dienes like this compound often involves the use of catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and efficiency of the production process.
化学反応の分析
Types of Reactions
6-Chloro-4-methyldeca-2,5-diene undergoes several types of chemical reactions, including:
Diels-Alder Reaction: This reaction involves the cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.
Electrophilic Addition: This reaction involves the addition of electrophiles to the double bonds of the diene.
Common Reagents and Conditions
Diels-Alder Reaction: Typically requires a conjugated diene and a dienophile, often under thermal conditions.
Electrophilic Addition: Common reagents include halogens (e.g., Br2) and hydrogen halides (e.g., HCl).
Major Products Formed
Diels-Alder Reaction: Produces cyclohexene derivatives.
Electrophilic Addition: Produces halogenated alkenes and alkanes.
科学的研究の応用
6-Chloro-4-methyldeca-2,5-diene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-4-methyldeca-2,5-diene involves its reactivity as a conjugated diene. The compound can participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene component . The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
Isoprene (2-methyl-1,3-butadiene): Another conjugated diene used in polymer synthesis.
Chloroprene (2-chloro-1,3-butadiene): A chlorinated diene with industrial applications.
Uniqueness
6-Chloro-4-methyldeca-2,5-diene is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
66583-99-1 |
|---|---|
分子式 |
C11H19Cl |
分子量 |
186.72 g/mol |
IUPAC名 |
6-chloro-4-methyldeca-2,5-diene |
InChI |
InChI=1S/C11H19Cl/c1-4-6-8-11(12)9-10(3)7-5-2/h5,7,9-10H,4,6,8H2,1-3H3 |
InChIキー |
QIDDZRSUFNLBHK-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=CC(C)C=CC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


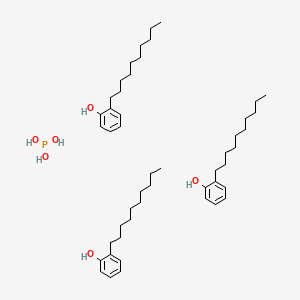

![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
phosphanium bromide](/img/structure/B14465858.png)
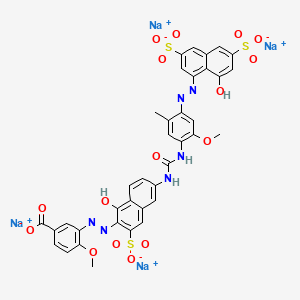
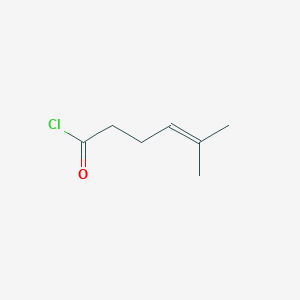
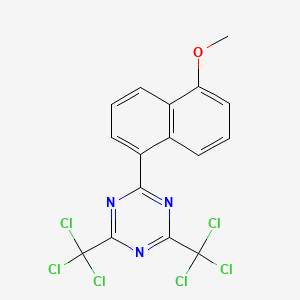
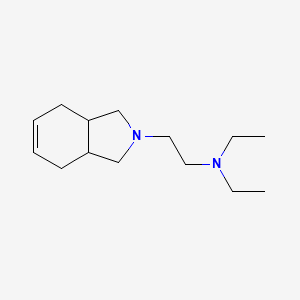
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
